molecular formula C6H2BrF7N2S B2900528 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine CAS No. 1381762-52-2

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine

Cat. No.: B2900528
CAS No.: 1381762-52-2
M. Wt: 347.05
InChI Key: RCKRKAZXYSPWHO-UHFFFAOYSA-N
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Description

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine is a halogenated thiazole derivative characterized by a bromine atom at position 5 and a heptafluoropropyl group at position 4 of the thiazole ring.

Properties

IUPAC Name

5-bromo-4-(1,1,2,2,3,3,3-heptafluoropropyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF7N2S/c7-2-1(16-3(15)17-2)4(8,9)5(10,11)6(12,13)14/h(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKRKAZXYSPWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)Br)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF7N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with bromine and heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and heptafluoropropyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituent at Position 4 Substituent at Position 5 Molecular Weight (g/mol) Notable Properties/Applications
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine Heptafluoropropyl (CF₃CF₂CF₂–) Br ~353.1 (calculated) High electronegativity, potential thermal stability
5-Bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine Trifluoromethyl (CF₃–) Br ~265.0 Moderate lipophilicity; used in crystallography studies
5-Bromo-4-methyl-1,3-thiazol-2-amine Methyl (CH₃–) Br ~207.1 Lower steric hindrance; intermediate in drug synthesis
5-Bromo-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine 3,4-Dimethoxyphenyl Br ~355.2 Bioactive (antifungal/insecticidal potential)
5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Bromo-2-methylphenyl ~287.2 Thiadiazole core; agrochemical applications

Key Observations :

  • Steric Bulk : Heptafluoropropyl’s larger size may reduce reactivity in substitution reactions compared to smaller substituents like methyl .
  • Biological Activity : Thiazoles with aryl substituents (e.g., dimethoxyphenyl) exhibit antiproliferative or antifungal activity, suggesting the heptafluoropropyl analog might require evaluation for similar bioactivity .

Physicochemical Properties

  • Crystallography : Thiazole derivatives with bromine and aryl/fluoroalkyl substituents often form stable crystals via hydrogen bonding and halogen interactions (e.g., C–Br⋯N contacts). The heptafluoropropyl group may promote unique crystal packing due to fluorine’s van der Waals interactions .
  • Solubility : Perfluoroalkyl groups typically reduce aqueous solubility but enhance lipid solubility. This property could make the compound suitable for hydrophobic drug delivery systems .

Biological Activity

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine is a halogenated thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the bromine and heptafluoropropyl groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with cellular biomolecules. The thiazole moiety can modulate various biochemical pathways, including enzyme inhibition and activation. Studies suggest that compounds with similar structures can influence cell signaling pathways, leading to effects such as apoptosis or necrosis in cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects, particularly against tumor cell lines such as A549 (lung cancer) and HT29 (colon cancer). The mechanism involves the induction of apoptosis and necrosis, which are critical for its potential as an anticancer agent.

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
A54915.2Induction of apoptosis
HT2912.7Induction of necrosis
MCF-718.5Apoptotic pathway activation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against both bacterial and fungal strains. The compound's lipophilic nature may enhance its ability to penetrate microbial membranes.

Table 2: Antimicrobial Activity Profile

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Studies

Recent research has highlighted the effectiveness of thiazole derivatives in various therapeutic contexts. For instance, a study demonstrated that structurally similar compounds exhibited significant antitumor activity when tested against multiple cancer cell lines . The results indicated that modifications in the substituents on the thiazole ring could enhance biological activity.

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